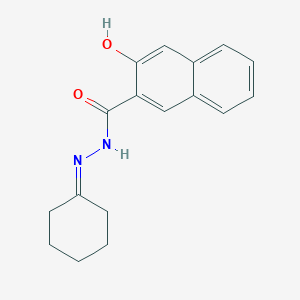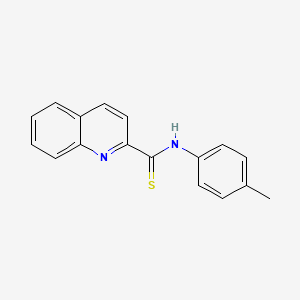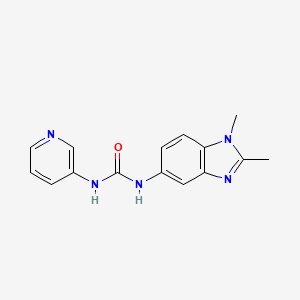![molecular formula C18H17ClN2O2 B5722863 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide, also known as MLN9708, is a small molecule proteasome inhibitor that has been widely studied for its potential therapeutic applications. Proteasomes are cellular complexes responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of proteasome activity has been shown to induce cell death in cancer cells, making proteasome inhibitors such as MLN9708 promising candidates for cancer treatment.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, leading to the accumulation of intracellular proteins and induction of cell death. The proteasome is responsible for the degradation of proteins involved in cell cycle regulation, apoptosis, and DNA repair. Inhibition of proteasome activity leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to inhibit the production of inflammatory cytokines and reduce the activity of angiogenic factors, suggesting potential applications in the treatment of inflammatory and angiogenic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of proteasome activity without affecting other cellular processes. However, one limitation of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide is its potential toxicity, as proteasome inhibition can lead to the accumulation of toxic proteins and induction of cell death in normal cells.
Orientations Futures
There are a number of potential future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. One area of research is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide. Finally, there is a need for further studies to investigate the potential applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide in the treatment of other diseases, such as inflammatory and angiogenic disorders.
Méthodes De Synthèse
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reacted with 4-aminobenzamide to form the amide intermediate, which is subsequently reacted with 2-chloroacryloyl chloride to form the final product, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. In clinical trials, N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide has demonstrated promising results in the treatment of multiple myeloma, with improved response rates and progression-free survival compared to standard therapies.
Propriétés
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQOZCFDVXBRX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)